molecular formula C22H20N2O5 B6538777 N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 1060262-21-6

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6538777
CAS No.: 1060262-21-6
M. Wt: 392.4 g/mol
InChI Key: JUQCWBZRMPRGTD-UHFFFAOYSA-N
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Description

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This particular compound features a morpholine ring, which is often incorporated into pharmaceuticals due to its ability to enhance solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the chromene derivative with an appropriate amine, such as 4-aminophenylacetic acid, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Attachment of the Morpholine Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine in the presence of a catalyst.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance binding affinity and selectivity, while the chromene core can interact with hydrophobic pockets in the target protein. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[2-(piperidin-4-yl)-2-oxoethyl]phenyl}-2-oxo-2H-chromene-3-carboxamide: Similar structure but with a piperidine ring instead of morpholine.

    N-{4-[2-(pyrrolidin-4-yl)-2-oxoethyl]phenyl}-2-oxo-2H-chromene-3-carboxamide: Contains a pyrrolidine ring.

Uniqueness

The presence of the morpholine ring in N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-oxo-2H-chromene-3-carboxamide provides unique properties such as enhanced solubility and bioavailability, which can be advantageous in pharmaceutical applications. Additionally, the combination of the chromene core with the morpholine moiety can result in unique biological activities not observed in similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is a compound that exhibits a range of biological activities, primarily due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chromene scaffold, which is known for its versatility in medicinal chemistry. The presence of the morpholine group enhances its solubility and bioavailability, making it a promising candidate for various therapeutic applications.

Structural Formula

C19H22N2O4\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{4}

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : The chromene structure has been linked to anticancer properties. Compounds with similar scaffolds have been shown to induce apoptosis in cancer cells by activating caspases and inhibiting cell migration and invasion .
  • Antimicrobial Effects : Research indicates that chromene derivatives can exhibit antimicrobial activities against various pathogens, suggesting that this compound may also possess similar properties .
  • Anti-inflammatory Properties : Compounds containing the chromene structure have demonstrated the ability to inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenases (LOX) .

Anticancer Studies

In a study evaluating the cytotoxic effects of related chromene compounds on breast cancer cell lines (MCF-7), significant reductions in cell viability were observed. The IC50 values for these compounds ranged from 10 to 30 µM, indicating potent anticancer activity .

Antimicrobial Activity

Another study assessed the antimicrobial efficacy of chromene derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives inhibited bacterial growth with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL .

Data Table: Summary of Biological Activities

Activity TypeMechanismIC50 / MIC ValuesReferences
AnticancerInduction of apoptosis10 - 30 µM
AntimicrobialInhibition of bacterial growth5 - 20 µg/mL
Anti-inflammatoryCOX and LOX inhibitionNot specified

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl and morpholine groups can significantly affect the biological activity of the compound. Substituents on the phenyl ring can enhance or diminish activity against specific targets, highlighting the importance of molecular design in drug development .

Properties

IUPAC Name

N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c25-20(24-9-11-28-12-10-24)13-15-5-7-17(8-6-15)23-21(26)18-14-16-3-1-2-4-19(16)29-22(18)27/h1-8,14H,9-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQCWBZRMPRGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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